molecular formula C24H28N2O7S B11346162 Dimethyl 5-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,3-dicarboxylate

Dimethyl 5-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B11346162
M. Wt: 488.6 g/mol
InChI Key: LLQTXVGAGIDCIC-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a benzene ring, and a methanesulfonyl group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.

    Coupling with Benzene Derivatives: The final step involves coupling the piperidine derivative with a benzene derivative through a condensation reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

1,3-DIMETHYL 5-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL 5-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZENE-1,3-DICARBOXYLATE: Unique due to its specific functional groups and structural configuration.

    Other Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-sulfonamide share some structural similarities but differ in their functional groups and applications.

Properties

Molecular Formula

C24H28N2O7S

Molecular Weight

488.6 g/mol

IUPAC Name

dimethyl 5-[[1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C24H28N2O7S/c1-16-4-6-17(7-5-16)15-34(30,31)26-10-8-18(9-11-26)22(27)25-21-13-19(23(28)32-2)12-20(14-21)24(29)33-3/h4-7,12-14,18H,8-11,15H2,1-3H3,(H,25,27)

InChI Key

LLQTXVGAGIDCIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

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